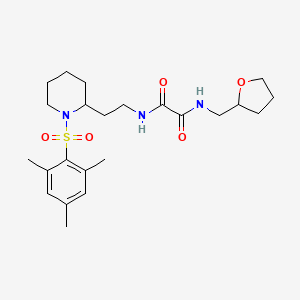

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(oxolan-2-ylmethyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N3O5S/c1-16-13-17(2)21(18(3)14-16)32(29,30)26-11-5-4-7-19(26)9-10-24-22(27)23(28)25-15-20-8-6-12-31-20/h13-14,19-20H,4-12,15H2,1-3H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJGHWCCLJOTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3CCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, often referred to as a complex oxalamide derivative, has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 485.64 g/mol. Its structure includes a piperidine ring, a mesitylsulfonyl group, and an oxalamide moiety, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H35N3O4S |

| Molecular Weight | 485.64 g/mol |

| Purity | ≥95% |

Synthesis Methods

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of the Mesitylsulfonyl Group : Typically accomplished via sulfonylation using mesitylsulfonyl chloride under basic conditions.

- Attachment of the Oxalamide Moiety : The final step involves coupling the mesitylsulfonyl piperidine derivative with tetrahydrofuran derivatives and oxalyl chloride.

These synthetic routes can be optimized for industrial production to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The mesitylsulfonyl group enhances binding affinity, while the piperidine and oxalamide components may modulate receptor activity.

Antiviral Properties

Research has indicated that derivatives of oxalamides can exhibit antiviral activity by targeting viral entry mechanisms. For instance, studies have demonstrated that modifications in the oxalamide chain can significantly influence antiviral efficacy against HIV-1, suggesting that similar modifications in this compound could yield promising results in inhibiting viral infections .

Research Findings and Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

- Antiviral Activity : A study highlighted that specific structural modifications in oxalamide derivatives led to enhanced antiviral properties against HIV. Variants with optimized hydrophobic interactions showed improved binding to viral proteins .

- Enzyme Inhibition : Research focusing on enzyme interactions revealed that compounds with similar structures could inhibit key enzymes involved in metabolic pathways, indicating potential applications in treating metabolic disorders.

- Neuropharmacological Effects : Given the piperidine structure, there is potential for activity in neurological pathways. Compounds featuring piperidine rings have been investigated for their effects on neurotransmitter systems, which could translate into therapeutic applications for neurological diseases.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Comparisons

The compound’s closest analogs include N1- and N2-substituted oxalamides reported in antiviral studies (e.g., compounds 13–15 from ). Key structural differences and their implications are outlined below:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations:

- Mesitylsulfonyl vs. Acetyl/Thiazolyl Groups : The mesitylsulfonyl group in the target compound likely enhances target binding through hydrophobic interactions and steric hindrance compared to the acetyl or thiazolyl groups in Compound 13. This may improve resistance to metabolic degradation .

- THF vs.

- Safety Profile : While safety data for the target compound are unavailable, analogs like N1,N2-Di(pyridin-2-yl)oxalamide require precautions for inhalation and skin contact . The mesitylsulfonyl group could introduce additional toxicity risks, necessitating rigorous handling protocols.

Pharmacological and Physicochemical Properties

- Lipophilicity : The mesitylsulfonyl group increases logP compared to hydroxymethyl (Compound 14) or acetyl (Compound 13) substituents, which may enhance membrane permeability but reduce solubility.

- Metabolic Stability : The THF moiety may resist oxidative metabolism better than pyrrolidine (Compound 14) or thiazolyl groups, as observed in similar scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.